Cefoperazone Batsi

Description

Historical Context of Beta-Lactam and Beta-Lactamase Inhibitor Combinations

The history of beta-lactam antibiotics began with Alexander Fleming's discovery of penicillin in 1928, which revolutionized medicine. nhsjs.com However, the widespread use of penicillin was soon met with the emergence of penicillin-resistant bacteria. A primary mechanism for this resistance was the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered beta-lactam ring. researchgate.netnih.gov The first of these enzymes was identified as early as 1940. nhsjs.com

This challenge spurred the development of new beta-lactam antibiotics with increased stability against these enzymes. nih.gov Concurrently, a novel strategy emerged: the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor. These inhibitors are molecules that can neutralize the beta-lactamase enzymes, thereby protecting the partner antibiotic from degradation. nih.gov The first generation of these inhibitors, including clavulanic acid (isolated in the 1970s), sulbactam (B1307), and tazobactam, were themselves beta-lactam derivatives. nih.gov These compounds act as "suicide inhibitors," binding irreversibly to the beta-lactamase enzyme and rendering it inactive. This approach effectively restores the activity of the beta-lactam antibiotic against resistant bacteria. nih.gov The success of early combinations like amoxicillin-clavulanic acid paved the way for the development of other potent pairings, including cefoperazone-sulbactam.

Rationale for Cefoperazone (B1668861) and Sulbactam Co-formulation

Cefoperazone is a third-generation cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. nbinno.comspringermedizin.de Its mechanism of action involves the inhibition of bacterial cell wall synthesis. springermedizin.de However, its efficacy can be compromised by bacteria that produce beta-lactamase enzymes. nbinno.comspringermedizin.de

Sulbactam is a beta-lactamase inhibitor that, on its own, possesses only weak antibacterial activity. springermedizin.de Its crucial role lies in its ability to irreversibly inactivate a wide range of beta-lactamase enzymes. springermedizin.de The co-formulation of cefoperazone with sulbactam is based on a clear synergistic principle: sulbactam protects cefoperazone from enzymatic degradation by beta-lactamases. nbinno.comspringermedizin.de This protection allows cefoperazone to exert its bactericidal effect on otherwise resistant organisms. springermedizin.de This combination is particularly valuable against challenging pathogens known for producing beta-lactamases. nbinno.com Furthermore, sulbactam itself has been shown to have intrinsic antibacterial activity against certain bacteria, most notably Acinetobacter species, making the combination especially potent against these infections. semanticscholar.orgmdpi.com

Scope and Significance of Cefoperazone Sulbactam in Contemporary Antimicrobial Strategies

The combination of cefoperazone and sulbactam holds a significant place in modern antimicrobial stewardship, which aims to optimize antibiotic use to improve patient outcomes while minimizing the development of resistance. nbinno.com By providing a reliable option against a broad spectrum of pathogens, including many multidrug-resistant (MDR) strains, it can help streamline treatment and reduce the need for last-resort antibiotics. nbinno.com

Cefoperazone-sulbactam has demonstrated notable in vitro activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as carbapenem-resistant Acinetobacter baumannii. mdpi.com Its efficacy against MDR organisms makes it a valuable agent in the treatment of serious infections such as respiratory tract infections, intra-abdominal infections, and sepsis. nbinno.com

Recent research and clinical experience have highlighted its role in combating difficult-to-treat infections. For instance, in the conflict in Ukraine, cefoperazone/sulbactam has been used successfully against Acinetobacter infections in wounded soldiers. knowablemagazine.org Meta-analyses have also suggested that therapeutic regimens including cefoperazone-sulbactam are superior in terms of 30-day mortality and clinical improvement in patients with multiresistant Acinetobacter baumannii infections. nih.govnih.gov A systematic review found a clinical cure rate of 70% and a microbiological cure rate of 44% when cefoperazone-sulbactam was used alone for Acinetobacter baumannii infections. semanticscholar.org

The following tables present research findings on the in vitro activity and clinical efficacy of Cefoperazone-Sulbactam.

Table 1: In Vitro Activity of Cefoperazone vs. Cefoperazone-Sulbactam against Carbapenem-Resistant Isolates This table illustrates the minimum inhibitory concentration (MIC) values for cefoperazone alone and in combination with sulbactam against resistant bacterial strains. A lower MIC value indicates greater potency.

| Organism (n=number of isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |

| P. aeruginosa (n=21) | Cefoperazone | 16 to >256 | >256 | >256 | 23.8% |

| Cefoperazone-Sulbactam (1:1) | 16 to >256 | >256 | >256 | 28.6% | |

| Cefoperazone-Sulbactam (2:1) | 16 to >256 | >256 | >256 | 33.3% | |

| A. baumannii (n=15) | Cefoperazone | 64 to >256 | >256 | >256 | 0.0% |

| Cefoperazone-Sulbactam (1:1) | 2 to >256 | 8 | 32 | 80.0% | |

| Cefoperazone-Sulbactam (2:1) | 4 to >256 | 32 | 64 | 40.0% | |

| Data sourced from a 2018 in vitro study on carbapenem-resistant isolates. nih.gov |

Table 2: Clinical and Microbiological Efficacy of Cefoperazone-Sulbactam in Infections This table summarizes the outcomes from clinical studies and meta-analyses, showing the effectiveness of cefoperazone-sulbactam in treating various infections.

| Infection Type / Pathogen | Study Type | Comparator | Clinical Success/Cure Rate | Microbiological Clearance/Eradication Rate |

| Various Infections | Meta-analysis (7 RCTs) | Other Cephalosporins | Significantly higher with Cefoperazone-Sulbactam (RR = 1.08) | Significantly higher with Cefoperazone-Sulbactam (RR = 1.22) nih.gov |

| Multidrug-Resistant A. baumannii | Systematic Review (11 studies) | N/A (Monotherapy) | 70% | 44% semanticscholar.org |

| Multidrug-Resistant A. baumannii | Systematic Review (10 studies) | N/A (Combination Therapy) | 72% | 43% semanticscholar.org |

| Multidrug-Resistant A. baumannii Lung Infection | Retrospective Analysis | N/A | Not specified | 32% (conventional dose), 57.9% (increased sulbactam dose) nih.gov |

Properties

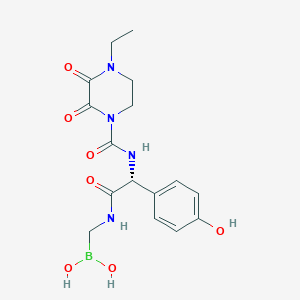

Molecular Formula |

C16H21BN4O7 |

|---|---|

Molecular Weight |

392.2 g/mol |

IUPAC Name |

[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]methylboronic acid |

InChI |

InChI=1S/C16H21BN4O7/c1-2-20-7-8-21(15(25)14(20)24)16(26)19-12(13(23)18-9-17(27)28)10-3-5-11(22)6-4-10/h3-6,12,22,27-28H,2,7-9H2,1H3,(H,18,23)(H,19,26)/t12-/m1/s1 |

InChI Key |

XRLIDGHYXIREDT-GFCCVEGCSA-N |

Isomeric SMILES |

B(CNC(=O)[C@@H](C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O |

Canonical SMILES |

B(CNC(=O)C(C1=CC=C(C=C1)O)NC(=O)N2CCN(C(=O)C2=O)CC)(O)O |

Origin of Product |

United States |

Mechanistic Investigations of Antimicrobial Action

Cefoperazone (B1668861): Beta-Lactam Mechanism

Inhibition of Bacterial Cell Wall Mucopeptide Biosynthesis

Cefoperazone's primary bactericidal action is the inhibition of the synthesis of bacterial cell wall mucopeptide, also known as peptidoglycan. This vital polymer provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. The mechanism involves cefoperazone acylating membrane-bound transpeptidases, which are essential enzymes for the final steps of peptidoglycan biosynthesis. By inactivating these enzymes, cefoperazone prevents the cross-linking of peptidoglycan chains, leading to the accumulation of precursor units and ultimately resulting in a weakened cell wall and cell death.

Interaction with Penicillin-Binding Proteins (PBPs)

The enzymatic targets of cefoperazone are a group of proteins known as penicillin-binding proteins (PBPs), which are crucial for the assembly, maintenance, and regulation of the bacterial cell wall. Cefoperazone exhibits a high affinity for several of these PBPs. Specifically, it has been shown to have a strong affinity for PBP-3 of Escherichia coli and Pseudomonas aeruginosa, which is primarily involved in septum formation during cell division. Its interaction with PBP-1a and PBP-1b in these organisms, which are involved in cell elongation, is also significant. The binding of cefoperazone to these PBPs disrupts their normal function, leading to the formation of elongated, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis.

Sulbactam (B1307): Beta-Lactamase Inhibition and Intrinsic Activity

Irreversible Inhibition of Key Beta-Lactamases

Sulbactam is a potent, irreversible inhibitor of a wide range of β-lactamase enzymes. These enzymes are produced by many gram-negative and some gram-positive bacteria and are a primary mechanism of resistance to β-lactam antibiotics like cefoperazone. Sulbactam's structure, featuring a β-lactam ring, allows it to be recognized by β-lactamases. It forms a stable, inactive complex with the enzyme, thereby preventing the enzyme from hydrolyzing and inactivating cefoperazone. This "suicide inhibition" effectively restores the activity of cefoperazone against many resistant bacterial strains. Sulbactam is particularly effective against the Richmond-Sykes types II, III, IV, and V β-lactamases, as well as some type I enzymes.

Binding to Specific Penicillin-Binding Proteins

While its primary role is as a β-lactamase inhibitor, sulbactam also possesses a weak intrinsic antibacterial activity due to its ability to bind to certain penicillin-binding proteins. It has been shown to have a high affinity for PBP-1 of Neisseria gonorrhoeae and PBP-3 of Escherichia coli. Its binding to PBP-1 in Acinetobacter baumannii is also a key aspect of its direct antimicrobial action against this pathogen.

Direct Antimicrobial Activity against Specific Bacterial Genera

Sulbactam exhibits notable direct antimicrobial activity against a select group of bacteria, most significantly the Neisseriaceae family (including Neisseria gonorrhoeae and Neisseria meningitidis) and Acinetobacter species, particularly Acinetobacter baumannii. This intrinsic activity is a result of its binding to essential PBPs in these organisms, as mentioned previously. The clinical significance of this direct action is particularly relevant in infections caused by multidrug-resistant Acinetobacter baumannii, where sulbactam's own bactericidal effect is a crucial component of the combination therapy.

Synergistic Antimicrobial Effects of Cefoperazone Sulbactam

The combination of Cefoperazone and Sulbactam exemplifies a synergistic strategy to combat bacterial resistance. nbinno.comnbinno.com Cefoperazone, a third-generation cephalosporin, acts by inhibiting the synthesis of the bacterial cell wall. nbinno.com However, its efficacy can be compromised by bacteria that produce β-lactamase enzymes, which inactivate β-lactam antibiotics like Cefoperazone. nbinno.comnbinno.com Sulbactam is a β-lactamase inhibitor that irreversibly binds to these enzymes, protecting Cefoperazone from degradation. nbinno.commdpi.comresearchgate.net This synergistic action not only restores but also enhances the antimicrobial activity of Cefoperazone, a crucial feature in treating infections caused by resistant pathogens. nbinno.comnbinno.com

The synergy between Cefoperazone and Sulbactam is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) for various multidrug-resistant organisms (MDROs). dovepress.com The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The addition of Sulbactam to Cefoperazone leads to lower MIC values compared to Cefoperazone alone, indicating enhanced potency. nih.gov

Studies have shown that the combination treatment results in decreased MIC50 and MIC90 values across a range of MDROs. dovepress.comresearchgate.net For instance, against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as carbapenem-resistant Acinetobacter baumannii, the MIC values for the Cefoperazone/Sulbactam combination are consistently lower than for Cefoperazone by itself. dovepress.comnih.gov For carbapenem-resistant A. baumannii, the MIC50 and MIC90 values were markedly reduced when Sulbactam was added to Cefoperazone. nih.gov Similarly, for cefoperazone-non-susceptible E. coli, the combination with sulbactam restored activity, significantly lowering the MIC range, MIC50, and MIC90. nih.gov

The following table illustrates the impact of adding Sulbactam on the MICs of Cefoperazone against various multidrug-resistant organisms.

Table 1: Comparison of Cefoperazone MICs with and without Sulbactam against Multidrug-Resistant Organisms

| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|---|

| **ESBL-producing *E. coli*** | Cefoperazone | >64 | >64 |

| Cefoperazone/Sulbactam (2:1) | 8 | 32 | |

| **ESBL-producing *K. pneumoniae*** | Cefoperazone | 64 | >64 |

| Cefoperazone/Sulbactam (2:1) | 16 | >64 | |

| **Carbapenem-resistant *A. baumannii*** | Cefoperazone | >64 | >64 |

| Cefoperazone/Sulbactam (1:1) | 16 | 32 | |

| **Carbapenem-resistant *P. aeruginosa*** | Cefoperazone | >64 | >64 |

| Cefoperazone/Sulbactam (1:1) | >64 | >64 |

Data sourced from studies on various multidrug-resistant clinical isolates. dovepress.comnih.gov

It is noteworthy that this synergistic effect on MIC reduction is not uniform across all bacteria. For example, the combination shows less significant changes in MIC values against carbapenem-resistant Pseudomonas aeruginosa. dovepress.comresearchgate.netnih.gov

The primary mechanism of synergy—the inhibition of β-lactamases by Sulbactam—results in a significant broadening of Cefoperazone's antimicrobial spectrum. nbinno.com This combination effectively restores the activity of Cefoperazone against many bacterial strains that have acquired resistance through the production of β-lactamase enzymes. nbinno.comnih.gov Consequently, the formulation is effective against a wider range of pathogens than Cefoperazone monotherapy. nbinno.comresearchgate.netmdpi.com

This expanded spectrum is particularly valuable for treating infections caused by ESBL-producing Enterobacterales, such as E. coli and K. pneumoniae. nih.govcnu.edu.twoup.com In strains resistant to Cefoperazone alone, the addition of Sulbactam renders them susceptible. researchgate.net For example, studies have demonstrated that a high percentage of Cefoperazone-resistant E. coli and Klebsiella spp. become susceptible to the combination agent. researchgate.net The activity of Cefoperazone against non-susceptible E. coli was restored in over 97% of isolates when combined with Sulbactam. nih.gov

The Cefoperazone/Sulbactam combination has also shown good in vitro activity against carbapenem-resistant Acinetobacter baumannii. nih.govnih.govdovepress.com The susceptibility rate of carbapenem-resistant A. baumannii to Cefoperazone alone was 0.0%, which increased to 80.0% for the Cefoperazone/Sulbactam (1:1) combination. nih.govdovepress.com However, the combination is less effective against other highly resistant organisms like carbapenem-resistant P. aeruginosa. nih.govdovepress.com The susceptibility rates for this organism showed minimal improvement with the addition of Sulbactam. nih.gov

Table 2: Change in Susceptibility of Resistant Organisms to Cefoperazone with the Addition of Sulbactam

| Organism | % Susceptible to Cefoperazone Alone | % Susceptible to Cefoperazone/Sulbactam |

|---|---|---|

| **ESBL-producing *E. coli*** | 12.1% | 97.0% (1:1 ratio) |

| **ESBL-producing *K. pneumoniae*** | 21.2% | 75.8% (1:1 ratio) |

| **Carbapenem-resistant *A. baumannii*** | 0.0% | 80.0% (1:1 ratio) |

| **Carbapenem-resistant *P. aeruginosa*** | 23.8% | 28.6% (1:1 ratio) |

Susceptibility is based on an MIC of ≤16 mg/L. Data sourced from multiple in vitro studies. nih.govnih.gov

This demonstrates that the combination is a potent option against many, but not all, resistant Gram-negative bacteria. nih.gov

Molecular and Genetic Basis of Antimicrobial Resistance

Overview of Beta-Lactamase-Mediated Resistance Mechanisms

β-lactamases are a diverse group of enzymes classified into four molecular classes: A, B, C, and D. Classes A, C, and D utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

Class A: This class includes the common TEM and SHV β-lactamases. While cefoperazone (B1668861) may be hydrolyzed by TEM-type β-lactamases, it is less affected by cephalosporinases (Class I) and chromosomal broad-spectrum β-lactamases (Class IV) nih.gov. Some Class A enzymes have evolved into extended-spectrum β-lactamases (ESBLs) that can inactivate third-generation cephalosporins like cefoperazone.

Class C: These are typically chromosomally encoded AmpC enzymes. Overproduction of AmpC β-lactamases can lead to resistance to a broad range of β-lactam antibiotics, including cefoperazone researchgate.netjscimedcentral.com.

Class D: This class consists of oxacillinases (OXA enzymes). Some OXA-type enzymes have evolved to hydrolyze extended-spectrum cephalosporins, contributing to resistance wikipedia.org.

Metallo-β-lactamases (MBLs) are a significant concern due to their broad-spectrum activity, which includes the hydrolysis of carbapenems and other β-lactams, with the exception of monobactams asm.org. These enzymes are increasingly found in clinically important Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa nih.gov. The presence of MBLs renders treatment with cefoperazone ineffective asm.orgnih.gov.

Resistance Mechanisms in Specific Bacterial Pathogens

Acinetobacter baumannii is a significant nosocomial pathogen known for its extensive drug resistance, including to cefoperazone nih.gov. The increasing resistance of A. baumannii to cefoperazone-sulbactam has been observed, with a sharp increase in resistance rates correlating with higher consumption of the antibiotic combination ovid.comnih.gov.

Several genetic determinants contribute to cefoperazone resistance in A. baumannii.

The blaTEM-1D gene, a variant of the blaTEM-1 gene, is a significant contributor to β-lactam resistance in A. baumannii. The presence of blaTEM-1D has been shown to significantly increase resistance to sulbactam (B1307), a β-lactamase inhibitor often combined with cefoperazone researchgate.net. Strains carrying the genetic assembly IS26-blaTEM-1D-Tn3-IS26 exhibit even higher levels of resistance researchgate.net. The blaTEM-1D gene is often found in extensively drug-resistant A. baumannii strains, alongside other resistance genes like blaOXA-23 nih.govoup.com.

Klebsiella oxytoca Resistance Phenotypes

In certain clinical isolates of Klebsiella oxytoca, high-level resistance to Cefoperazone, particularly when combined with the β-lactamase inhibitor Sulbactam, is mediated by the production of a specific β-lactamase known as RbiA. nih.govnih.gov A study of nine resistant K. oxytoca strains isolated from various hospitals found that one strain, SB23, demonstrated a Cefoperazone/Sulbactam MIC greater than 128 µg/mL. nih.gov

The purified RbiA enzyme from this strain has a molecular mass of approximately 29 kDa. nih.govnih.gov Kinetic analysis of this enzyme revealed that it efficiently hydrolyzes Cefoperazone. nih.gov Notably, common β-lactamase inhibitors such as Sulbactam, Clavulanate, and Tazobactam were ineffective at blocking the hydrolytic activity of RbiA against Cefoperazone. nih.govnih.gov Although the deduced amino acid sequence of RbiA shows significant similarity to enzymes in the Bush functional group 2be, its enzymatic properties suggest it can be differentiated from other enzymes in that group. nih.govnih.gov

The gene responsible for producing the RbiA enzyme is designated blaRBI. nih.govnih.gov Attempts to transfer Cefoperazone/Sulbactam resistance from the highly resistant K. oxytoca strain SB23 to Escherichia coli CSH2 via conjugation were unsuccessful, suggesting a non-plasmid-mediated resistance mechanism. nih.gov Further investigation through hybridization analysis confirmed that genes highly similar to blaRBI were consistently encoded on the chromosome of the Cefoperazone/Sulbactam-resistant clinical isolates of K. oxytoca examined in the study. nih.govnih.gov This chromosomal location indicates a stable and intrinsic resistance mechanism within these strains. nih.gov

Pseudomonas aeruginosa Resistance Metabolomics

Metabolomic studies of Cefoperazone/Sulbactam-resistant Pseudomonas aeruginosa (PA-RSCF) have identified a global repression of its central carbon metabolism as a key characteristic of the resistance phenotype. frontiersin.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) based metabolomics revealed this metabolic shift in resistant strains. nih.govresearchgate.net The repression was confirmed by measuring the reduced expression of genes and decreased activity of enzymes involved in these core metabolic pathways. frontiersin.org This metabolic dampening extends to related pathways, including fatty acid biosynthesis and glutamate (B1630785) metabolism, indicating a broad metabolic rewiring in response to antibiotic stress. nih.govresearchgate.net

Directly linked to the repression of central carbon metabolism is a reduction in riboflavin (B1680620) metabolism in Cefoperazone-resistant P. aeruginosa. frontiersin.orgnih.gov The activity of a key enzyme in this pathway was found to be reduced. nih.gov Riboflavin metabolism is connected to the generation of reactive oxygen species (ROS). The study explored this link and found that the reduced metabolic flux through the riboflavin pathway led to decreased ROS production. frontiersin.orgresearchgate.net This decrease in ROS is believed to contribute to Cefoperazone/Sulbactam resistance, as the addition of exogenous hydrogen peroxide (H₂O₂) was shown to enhance the bactericidal effect of the antibiotic combination in a dose-dependent manner. frontiersin.orgnih.gov These findings suggest that by repressing central carbon and riboflavin metabolism, P. aeruginosa mitigates oxidative stress, which contributes to its survival and resistance. frontiersin.org

| Metabolic Pathway | Observed Change in Resistant Strain | Consequence |

|---|---|---|

| Central Carbon Metabolism | Repressed | Decreased metabolic flux |

| Riboflavin Metabolism | Reduced | Decreased generation of Reactive Oxygen Species (ROS) |

Factors Influencing Resistance Development In Vivo

The development of resistance to Cefoperazone within a living organism (in vivo) is a complex process influenced by a combination of pharmacokinetics/pharmacodynamics (PK/PD), genetic factors of the infecting pathogen, and the presence of co-administered drugs.

One of the most critical factors in the development of bacterial resistance is exposure to sub-optimal antibiotic concentrations. frontiersin.org The relationship between drug exposure and the minimum inhibitory concentration (MIC) of an antibiotic—the lowest concentration that prevents visible bacterial growth—is a key predictor of treatment success and resistance emergence. frontiersin.org This relationship is often evaluated using PK/PD indices, such as the percentage of time the drug concentration remains above the MIC (%T>MIC). frontiersin.orgnih.gov

A clinical case study of a patient with hospital-acquired pneumonia caused by Acinetobacter baumannii illustrates this point. Initially, the patient was infected with a strain (AB1845) that was susceptible to a Cefoperazone/Sulbactam combination. nih.gov For this initial isolate, the %T>MIC for Cefoperazone was 100%, indicating robust drug exposure. frontiersin.orgnih.gov However, after 20 days of therapy, a new, highly resistant isolate (AB2092) emerged. nih.gov For this resistant strain, the %T>MIC for Cefoperazone dropped to 0%, demonstrating a complete loss of effective drug exposure and subsequent treatment failure. frontiersin.orgnih.gov

From a genetic standpoint, the development of resistance is driven by specific mutations and the acquisition or amplification of resistance genes. In the aforementioned A. baumannii case, whole-genome sequencing revealed that the primary difference between the susceptible and resistant isolates was the amplification of a specific gene, blaOXA-23. frontiersin.orgnih.gov This gene, located on a transposon (Tn2009), was found to have a copy number three times higher in the resistant isolate. nih.gov The increased gene dosage led to a more than five-fold increase in the messenger RNA (mRNA) expression of blaOXA-23, resulting in higher production of the resistance enzyme. frontiersin.orgnih.govnih.gov This amplification of blaOXA-23 is a critical mechanism for the development of Cefoperazone/Sulbactam resistance in vivo. frontiersin.org

The coexistence of multiple resistance mechanisms can also significantly enhance resistance in vivo. nih.govresearchgate.net Studies in Klebsiella pneumoniae have shown that while a single resistance mechanism—such as the loss of an outer membrane protein or the production of a TEM-2 β-lactamase—might diminish the in vitro activity of Cefoperazone/Sulbactam, the combination remains effective in vivo. nih.govresearchgate.net However, when both of these mechanisms are present in the same organism, it leads to a loss of in vivo efficacy and treatment failure. nih.govresearchgate.net This highlights that the interplay between different genetic adaptations can lead to high-level resistance that overcomes the benefits of combination therapy.

The host's immune status is another crucial factor. In animal models using granulocytopenic (neutropenic) mice, the efficacy of Cefoperazone, even in combination with Sulbactam, is tested under conditions of a compromised immune system. nih.gov Such models are essential for evaluating whether an antibiotic combination can succeed in the absence of robust host immune defenses, a common scenario in critically ill patients. nih.govnih.gov

The following table summarizes the findings from the clinical case involving A. baumannii resistance development in vivo.

Advanced Pharmacokinetic and Pharmacodynamic Modeling

Population Pharmacokinetic (PK) Model Development

Population PK modeling allows for the characterization of drug disposition in a target population, accounting for inter-individual variability and identifying covariates that influence PK parameters.

Two-compartment models have been widely employed to describe the pharmacokinetic profiles of both cefoperazone (B1668861) and sulbactam (B1307) frontiersin.orgnih.govresearchgate.netnih.govdntb.gov.uaoup.com. These models typically depict the drug distribution into a central compartment (e.g., plasma) and a peripheral compartment, reflecting the drug's absorption, distribution, metabolism, and excretion. Studies have successfully developed these models to characterize the PK of cefoperazone and sulbactam, often simultaneously fitting plasma and urine data researchgate.netresearchgate.net. For instance, the PK of cefoperazone has been described as consistent with a two-compartment model, while sulbactam's disposition can also be adequately represented by such a structure researchgate.net. In pediatric populations, two-compartment models have also been utilized to describe the PK of sulbactam, incorporating factors like age and body weight as covariates oup.comoup.com.

Several physiological factors can significantly influence the PK profiles of cefoperazone and sulbactam, necessitating their inclusion as covariates in population PK models.

Age: Age has been identified as a significant covariate affecting the clearance of sulbactam in pediatric patients oup.comoup.com. In general, age-related PK changes are highly individual, and differences in PK parameters are observed between elderly and younger adult populations mdpi.com.

Renal Function: Renal function plays a critical role in the elimination of sulbactam. Studies indicate that sulbactam clearance is significantly correlated with creatinine (B1669602) clearance (CLCR) asm.org. In patients with chronic kidney disease (CKD), dose adjustments for sulbactam are necessary based on renal function, whereas cefoperazone's PK appears less affected by renal impairment, not requiring significant dose modification asm.orgnih.gov. For example, sulbactam clearance in patients with severe renal impairment (CLCR < 30 mL/min) is substantially lower than in individuals with normal renal function asm.org.

High Blood Pressure: The presence of high blood pressure has been shown to impact the PK of cefoperazone, notably affecting its distribution volume researchgate.netnih.gov. Specifically, high blood pressure has been associated with an increase in cefoperazone's terminal elimination half-life, trough concentration, and volume of distribution nih.gov.

Body Weight: Body weight has been incorporated as a covariate in PK models for sulbactam, highlighting its influence on drug disposition oup.comoup.com.

Table 1: Influence of Physiological Factors on Cefoperazone/Sulbactam PK Parameters

| Factor | Drug | PK Parameter Affected | Observed Effect | Source |

| Renal Dysfunction | Sulbactam | Clearance (CL) | Decreased significantly with reduced CLCR. | asm.org |

| Renal Dysfunction | Cefoperazone | Clearance (CL) | No significant correlation with CLCR; concentrations not appreciably changed. | asm.org |

| High Blood Pressure | Cefoperazone | Volume of Distribution (Vd) | Increased by approximately 11%. | nih.gov |

| High Blood Pressure | Cefoperazone | Half-life (T1/2) | Increased by approximately 17%. | nih.gov |

| High Blood Pressure | Cefoperazone | Trough Concentration (Cmin) | Increased by approximately 15%. | nih.gov |

| Age | Sulbactam | Clearance (CL) | Age identified as a significant covariate in pediatric populations. | oup.comoup.com |

Pharmacodynamic (PD) Target Attainment and Efficacy Assessment

Assessing PD target attainment is critical for predicting the clinical and microbiological efficacy of cefoperazone/sulbactam. This involves correlating drug exposure with bacterial inhibition or killing.

The most widely accepted PK/PD indices for time-dependent antibiotics like cefoperazone and sulbactam are the percentage of the dosing interval that the free drug concentration exceeds the minimum inhibitory concentration (%fT > MIC) and the area under the concentration-time curve (AUC) divided by the MIC (AUC/MIC) frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgrsc.orgnih.govasm.orgnih.govmdpi.com. These indices provide a quantitative measure of drug exposure relative to bacterial susceptibility.

Studies have established specific PK/PD targets to predict efficacy. For instance, against Acinetobacter baumannii, targets for cefoperazone include a %fT > MIC of 54.8% for clinical efficacy and 83.2% for microbiological efficacy. Corresponding AUC/MIC targets were 44.3 and 162.4, respectively nih.govmdpi.com. For sulbactam, a %fT > MIC target of 36.6% for clinical efficacy and 61.1% for microbiological efficacy were reported, with AUC/MIC targets of 23.3 and 50.4, respectively nih.govmdpi.com.

Table 2: Established PK/PD Targets for Cefoperazone and Sulbactam against Acinetobacter baumannii

| Drug | Efficacy Type | PK/PD Index | Target Value | Source |

| Cefoperazone | Clinical Efficacy | %fT > MIC | 54.8% | nih.govmdpi.com |

| Cefoperazone | Clinical Efficacy | AUC0–24/MIC | 44.3 | nih.govmdpi.com |

| Cefoperazone | Microbiological Efficacy | %fT > MIC | 83.2% | nih.govmdpi.com |

| Cefoperazone | Microbiological Efficacy | AUC0–24/MIC | 162.4 | nih.govmdpi.com |

| Sulbactam | Clinical Efficacy | %fT > MIC | 36.6% | nih.govmdpi.com |

| Sulbactam | Clinical Efficacy | AUC0–24/MIC | 23.3 | nih.govmdpi.com |

| Sulbactam | Microbiological Efficacy | %fT > MIC | 61.1% | nih.govmdpi.com |

| Sulbactam | Microbiological Efficacy | AUC0–24/MIC | 50.4 | nih.govmdpi.com |

The Probability of Target Attainment (PTA) is a key metric derived from these indices, estimating the likelihood that a given dosing regimen will achieve the desired PK/PD target against a specific pathogen MIC frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.govredemc.netresearchgate.net.

Recognizing the synergistic nature of the cefoperazone/sulbactam combination, research has focused on developing combined PK/PD indices that better predict efficacy. A notable advancement is the proposal and validation of a composite index, %(T > MICcpz * T > MICsul) , which represents the product of the time that free cefoperazone concentration exceeds its MIC and the time that free sulbactam concentration exceeds its MIC researchgate.netnih.govmdpi.commdpi.com. This combined index has been shown to be a more appropriate predictor of efficacy against pathogens like Acinetobacter baumannii compared to the individual drug indices researchgate.netnih.govmdpi.commdpi.com.

Table 3: Combined PK/PD Index Cutoffs for Cefoperazone/Sulbactam (2 g/1 g, q8h, 2h infusion) against Acinetobacter baumannii

| Efficacy Type | Combined PK/PD Index Cutoff (Cefoperazone/Sulbactam) | Source |

| Clinical Efficacy | 4/2 mg/L | nih.govmdpi.com |

| Microbiological Efficacy | 1/0.5 mg/L | nih.govmdpi.com |

The development of such combined indices is crucial for accurately assessing the pharmacodynamic impact of fixed-dose combinations.

Model-Informed Drug Development (MIDD) Approaches

Model-Informed Drug Development (MIDD) integrates PK/PD modeling and simulation to support decision-making throughout the drug development process. For antibiotic combinations like cefoperazone/sulbactam, MIDD is instrumental in optimizing dosing regimens, predicting treatment success, and understanding drug behavior in various patient populations nih.govresearchgate.netnih.govpatsnap.comfrontiersin.org.

Monte Carlo simulations, a cornerstone of MIDD, are extensively used to evaluate different dosing strategies and predict the Probability of Target Attainment (PTA) across a range of pathogen MICs frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.govredemc.net. This simulation-based approach allows researchers to identify regimens that maximize efficacy while minimizing the risk of sub-therapeutic exposures, which can lead to treatment failure and the development of antimicrobial resistance nih.govresearchgate.netnih.govfrontiersin.org. MIDD also aids in understanding the quantitative relationship between drug exposure and clinical response, thereby providing a rational basis for dosing recommendations and clinical trial design. The application of MIDD for cefoperazone/sulbactam can lead to personalized dosing strategies and potentially expand its clinical utility patsnap.comfrontiersin.org.

Table 4: Example PK Parameters of Cefoperazone and Sulbactam in Pediatric Patients

Note: These parameters are derived from a study in pediatric patients with sepsis and may differ in other populations.

| Parameter | Cefoperazone | Sulbactam | Unit | Source |

| Half-life (t1/2) | 3.60 | 1.77 | h | researchgate.netrsc.org |

| Volume of Distribution (Vd) | 1.65 | 5.16 | L | researchgate.netrsc.org |

| Clearance (CL) | 17.41 | 122.62 | mL/min | researchgate.netrsc.org |

| Area Under the Curve (AUC0–12) | 900.97 | 67.68 | h·μg/mL | researchgate.netrsc.org |

Compound List:

Cefoperazone

Sulbactam

Cefoperazone/Sulbactam

High-Flux, High-Sensitivity Quantitative Analytical Technologies

Accurate and sensitive quantification of drug concentrations in biological samples is paramount for PK studies. Technologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed due to their high sensitivity, specificity, and throughput ( google.com, researchgate.net). These methods allow for the precise measurement of Cefoperazone and its metabolites in various matrices like plasma and serum, even at low concentrations ( google.com, researchgate.net, nih.gov). Developed RP-HPLC methods have demonstrated high linearity, repeatability, and sensitivity for Cefoperazone analysis, making them valuable for quality control and stability testing ( nih.gov, researchgate.net, nih.gov, ijvm.org.il, asm.org). The application of these high-flux, high-sensitivity techniques is essential for generating reliable data for PK modeling and simulations ( google.com).

High-Effective Affinity Chromatography for Plasma Protein Binding

Plasma protein binding (PPB) significantly influences a drug's distribution, efficacy, and clearance. High-effective affinity chromatography and other chromatographic methods, such as equilibrium dialysis and ultrafiltration, are employed to accurately determine the extent of a drug's binding to plasma proteins ( google.com, mdpi.com, researchgate.net). Understanding Cefoperazone's PPB is critical, as it affects its unbound concentration, which is considered the pharmacologically active fraction ( mdpi.com, asm.org). Studies have utilized these techniques to measure Cefoperazone's plasma protein binding rate, providing essential parameters for PK modeling and for understanding its distribution characteristics ( google.com, mdpi.com, asm.org).

In vitro Blood-Brain Barrier Permeability Assessment

The blood-brain barrier (BBB) poses a significant challenge for the delivery of many drugs to the central nervous system (CNS). In vitro models using primary culture cerebral microvascular endothelial cells (or their surrogates) are crucial for assessing BBB permeability ( google.com, mdpi.com, nih.gov, nih.gov, medtechbcn.com). These models allow researchers to evaluate how well a compound can cross the BBB, a critical step in developing CNS-targeting therapeutics. While specific studies on Cefoperazone's BBB permeability were not detailed in the provided search results, the methodologies described, such as using primary culture cerebral microvascular endothelial cells and evaluating cellular morphology and resistance values, are standard approaches for assessing BBB penetration ( google.com, mdpi.com, nih.gov, nih.gov). These in vitro assessments are vital for predicting in vivo BBB transport and guiding drug design ( medtechbcn.com, nih.gov).

In vitro Membrane Permeability and Cellular Absorption Studies

In vitro models, such as the Caco-2 cell model, are widely used to predict oral drug absorption and assess membrane permeability and cellular uptake ( google.com, diva-portal.org, medtechbcn.com, evotec.com, nih.gov, nih.gov). The Caco-2 cell line, derived from human colorectal carcinoma, differentiates into polarized enterocytes that mimic the intestinal epithelium, making it a valuable tool for evaluating passive diffusion, active transport, and efflux ( medtechbcn.com, evotec.com, nih.gov, nih.gov). These studies provide insights into how a drug is absorbed across biological membranes, which is a fundamental aspect of its pharmacokinetic profile. While direct studies on Cefoperazone using the Caco-2 model were not explicitly found, the established methodologies for evaluating membrane permeability and cellular absorption using this model are applicable to any drug candidate, including Cefoperazone, to understand its absorption characteristics ( google.com, medtechbcn.com, evotec.com, nih.gov, nih.gov).

Compound Names Mentioned:

| Compound Name |

|---|

| Cefoperazone |

| Cefoperazone BATSI |

| Sulbactam |

| Cefoperazone Sodium |

| Sulbactam Sodium |

| Ceftazidime |

| Ceftriaxone |

| Cefotaxime |

| Cefepime |

| Cefpirome |

| Cefuroxime |

| Cephalothin |

| Cephaloridine |

| Cephalexin |

| Cefazolin |

| Cefoxitin |

| Cefaclor |

| Cephapirin |

| Cefamandole |

| Cefotetan |

| Cefsulodin |

| Azlocillin |

| Carbenicillin |

| Ticarcillin |

| Meropenem |

| Tazobactam |

| Clavulanic acid |

| Minocycline |

| Daptomycin |

| Levodropropizine |

| Cidofovir |

| Donepezil |

| Vancomycin |

| Curcumin |

| Lauric acid |

| Nitroxynil |

| Hydrochlorothiazide |

| Cefuroxime sodium |

Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

HPLC methods are widely utilized for the analysis of Cefoperazone (B1668861), offering robust solutions for both routine quantification and complex impurity profiling.

The analysis of Cefoperazone in biological fluids such as plasma and dried blood spots (DBS) is critical for pharmacokinetic studies and therapeutic drug monitoring. Several HPLC methods have been developed to achieve sensitive and selective quantification.

Simultaneous Quantification in Biological Matrices (e.g., Dried Blood Spots, Plasma)

Chromatographic Conditions Optimization (Columns, Mobile Phases, Detection Wavelengths)

Various chromatographic conditions have been optimized to achieve efficient separation and detection of Cefoperazone.

C18 Columns: Reversed-phase C18 columns are commonly employed, with dimensions typically ranging from 150 mm x 4.6 mm to 250 mm x 4.6 mm, and particle sizes of 5 µm researchgate.netthaiscience.infotandfonline.comnih.gov. A C8 column has also been reported for impurity profiling nih.gov.

Mobile Phases: Mobile phases often consist of a mixture of a buffer solution and an organic modifier. Examples include:

Phosphate (B84403) buffer (pH 6.8) and methanol (B129727) (3:1 v/v) researchgate.net or (5:2 v/v) thaiscience.info.

Potassium dihydrogen phosphate (KH2PO4) solution and acetonitrile (B52724) (80:20 v/v).

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) and methanol (30:70 v/v) tandfonline.com.

A gradient elution using a Tetrabutyl ammonium hydroxide (B78521) buffer solution (pH 6.80) and acetonitrile has also been utilized.

For DBS analysis, a phosphate buffer (10 mmol, pH 3.2) and acetonitrile (83:17, v/v) has been reported researchgate.net.

Detection Wavelengths: UV detection is standard, with wavelengths commonly set at 254 nm researchgate.netthaiscience.infotandfonline.com, 230 nm nih.gov, or 210 nm researchgate.net.

Flow Rate: Flow rates typically range from 0.5 mL/min to 1.0 mL/min researchgate.nettandfonline.comnih.gov.

Column Temperature: Ambient temperature is often used, though 35 °C has also been reported for DBS analysis researchgate.net.

Retention Times: The retention time for Cefoperazone varies depending on the specific chromatographic conditions, typically falling between 2.6 minutes and 10.2 minutes researchgate.netthaiscience.infonih.gov.

The use of an internal standard (IS) is crucial for accurate quantification in biological matrices to compensate for variations in sample preparation and instrumental response. Several compounds have been successfully employed as internal standards for Cefoperazone analysis:

Cefuroxime sodium: Used in LC-MS/MS for plasma analysis and in HPLC-PDA for dried blood spots researchgate.net.

Cefoxitin: Employed in HPLC for serum and tissue analysis.

Rosigitazone maleate (B1232345): Used in HPLC for cefoperazone analysis thaiscience.info.

Hydrochlorothiazide: Utilized in HPLC for plasma, urine, and CSF samples nih.gov.

These internal standards are added to samples prior to extraction and analysis, allowing for the normalization of analyte peak areas against the internal standard's peak area, thereby improving the precision and accuracy of the quantification.

Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products and impurities, ensuring that the method can accurately quantify the API even in the presence of these related substances.

Stability-Indicating Methods for Impurity Profiling

Forced Degradation Studies

Forced degradation studies are conducted by subjecting Cefoperazone to various stress conditions such as acid, base, oxidation, heat, and light. These studies help in identifying potential degradation pathways and products. For instance, Cefoperazone has been subjected to acidic conditions, leading to degradation products observed at specific retention times thaiscience.info.

Separation and Quantification of Degradation Products

HPLC methods capable of separating Cefoperazone from its degradation products are essential.

Impurities Identified: Known impurities of Cefoperazone include 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER) nih.gov.

Degradation Products: Forced degradation studies have indicated the formation of degradation products. For example, under acidic conditions, degradation products appeared at retention times of 1.81 min and 1.83 min, with another product at 2.08 min, while Cefoperazone eluted at approximately 2.61 min thaiscience.info. These methods ensure that the primary Cefoperazone peak is well-resolved from any degradation fragments, allowing for accurate quantification and impurity profiling.

Compound List:

Cefoperazone

7-aminocephalosporanic acid (7-ACA)

5-mercapto-1-methyl-tetrazole (5-MER)

Cefuroxime sodium (Internal Standard)

Cefoxitin (Internal Standard)

Rosigitazone maleate (Internal Standard)

Hydrochlorothiazide (Internal Standard)

Quality Control of Raw Materials and Formulations

Quality control (QC) of pharmaceutical products, including Cefoperazone and Sulbactam formulations, involves rigorous testing of raw materials and finished products to ensure they meet predefined specifications for identity, purity, strength, and quality. Analytical methods play a pivotal role in these QC processes.

Validated HPLC methods are routinely employed for the assay of Cefoperazone and Sulbactam in both bulk raw materials and finished dosage forms. These methods are designed to accurately determine the content of the active pharmaceutical ingredients (APIs) and to detect and quantify any related impurities or degradation products that may arise during manufacturing or storage. For instance, a validated RP-HPLC method has been successfully applied for the quantitative assessment of Cefoperazone in pharmaceutical preparations, serving routine finished product and stability studies, and is approved for all quality control lab activities involving Cefoperazone as a starting material or finished product nih.gov. Similarly, methods have been developed for the simultaneous estimation of Cefoperazone and Sulbactam in various pharmaceutical preparations, ensuring the quality and consistency of combination products innovareacademics.inresearchgate.netresearchgate.net.

Method Validation Parameters for Cefoperazone Sulbactam

Method validation is a crucial step in analytical chemistry, ensuring that a method is suitable for its intended purpose. Validation parameters, as outlined by guidelines such as those from the International Council for Harmonization (ICH) and the US Food and Drug Administration (FDA), are applied to confirm the reliability of analytical procedures for Cefoperazone Sulbactam.

Specificity and selectivity refer to the ability of an analytical method to accurately measure the analyte of interest in the presence of other components, such as impurities, degradation products, or matrix components.

Studies have demonstrated that RP-HPLC methods developed for Cefoperazone and Sulbactam exhibit high specificity and selectivity. For example, a validated RP-HPLC method for Cefoperazone analysis achieved complete separation from any potential degradation products, indicating good selectivity nih.gov. Another study confirmed the specificity by ensuring that known impurities and those formed during forced degradation studies did not co-elute with the main components, and that these impurities were spectrally pure, confirming the stability-indicating nature of the method scilit.comresearchgate.net. Similarly, methods for the simultaneous estimation in dried blood spots showed no interference from endogenous plasma components with the analytes researchgate.netinnovareacademics.inlongdom.org.

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

Various studies have reported excellent linearity for Cefoperazone and Sulbactam. For instance, an RP-HPLC method showed a satisfied linearity regression with R2 values typically above 0.999 for Cefoperazone nih.govdntb.gov.ua. Calibration curves for Cefoperazone and Sulbactam have been established over concentration ranges such as 600-1000 µg/mL for Cefoperazone and 6-10 µg/mL for Sulbactam in plasma innovareacademics.inresearchgate.netlongdom.org. In pharmaceutical formulations, linearity has been demonstrated in ranges like 20-150 µg/mL for Cefoperazone and Sulbactam ingentaconnect.com, or 0.01-150% for the method itself scilit.comresearchgate.net. Another study reported linearity for Cefoperazone and Sulbactam in dried blood spots from 2.5-250 µg/mL and 0.5-30 µg/mL, respectively innovareacademics.in.

Table 1: Linearity and Range of Analytical Methods for Cefoperazone Sulbactam

| Analyte | Method Type | Linearity Range (Concentration) | Correlation Coefficient (R²) | Reference |

| Cefoperazone | RP-HPLC | 20-150 µg/mL | ≥ 0.9998 | ingentaconnect.com |

| Sulbactam | RP-HPLC | 20-150 µg/mL | ≥ 0.9998 | ingentaconnect.com |

| Cefoperazone | RP-HPLC | 600-1000 µg/mL | > 0.9977 | innovareacademics.inresearchgate.netlongdom.org |

| Sulbactam | RP-HPLC | 6-10 µg/mL | > 0.9987 | innovareacademics.inresearchgate.netlongdom.org |

| Cefoperazone | RP-HPLC | 2.5-250 µg/mL | 0.999 | innovareacademics.in |

| Sulbactam | RP-HPLC | 0.5-30 µg/mL | 0.995 | innovareacademics.in |

| Cefoperazone | RP-HPLC | 0.01-150% | N/A | scilit.comresearchgate.net |

| Cefoperazone | HPTLC | 200-900 ng/spot | 0.9989 | iosrjournals.org |

| Sulbactam | HPTLC | 400-1800 ng/spot | 0.9978 | iosrjournals.org |

Accuracy refers to the closeness of the test results obtained by the method to the true value, often expressed as percentage recovery. Precision indicates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as relative standard deviation (RSD).

Studies consistently report high accuracy and precision for validated methods. For instance, percentage recoveries for Cefoperazone and Sulbactam have been found to be greater than 98% with RSD values below 2% asianpubs.org. In one study, accuracy results were within acceptance criteria of 98-102% nih.gov. Repeatability (intraday precision) for Cefoperazone showed RSD values around 1.73%, and for Sulbactam, it was around 0.98% iosrjournals.org. Interday precision values were also reported to be low, such as 1.25% for Cefoperazone and 1.54% for Sulbactam iosrjournals.org. Another validation study reported intraday precision within 0.13-0.21% and interday precision within 0.32-0.81% for Cefoperazone, and similar low values for Sulbactam ddtjournal.net.

Table 2: Accuracy and Precision of Analytical Methods for Cefoperazone Sulbactam

| Analyte | Method Type | Accuracy (% Recovery) | Precision (% RSD) (Intraday/Interday) | Reference |

| Cefoperazone | RP-HPLC | 98-102% | N/A | nih.gov |

| Cefoperazone | HPTLC | 99.20-100.32% | 1.25-1.73% | iosrjournals.org |

| Sulbactam | HPTLC | 100.40-101.25% | 0.98-1.54% | iosrjournals.org |

| Cefoperazone | RP-HPLC | > 98% | < 2% | asianpubs.org |

| Sulbactam | RP-HPLC | > 98% | < 2% | asianpubs.org |

| Cefoperazone | RP-HPLC | 98.76–100.61% | 0.13–0.21% (Intra), 0.32–0.81% (Inter) | ddtjournal.net |

| Sulbactam | RP-HPLC | 98.99–100.30% | 0.48–0.65% (Intra), 0.60–0.83% (Inter) | ddtjournal.net |

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as to its exact value. The Limit of Quantitation (LOQ) or Lower Limit of Quantification (LLOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Different studies report varying LOD and LOQ values depending on the method and matrix. For an RP-HPLC method, the LOD was found to be 4.04 µg/mL and LOQ was 12.24 µg/mL for Cefoperazone nih.gov. In another study using HPLC PDA for dried blood spots, the LLOQ for Sulbactam was 1 µg/mL and for Cefoperazone was 5 µg/mL innovareacademics.in. For plasma analysis, LOD values of 70.48 µg/mL for Cefoperazone and 0.35 µg/mL for Sulbactam were reported innovareacademics.inresearchgate.netlongdom.org. For HPTLC methods, LOD and LOQ values are calculated from calibration curves and are typically in the nanogram range iosrjournals.org.

Table 3: Limits of Detection and Quantitation (LOD/LLOQ) for Cefoperazone Sulbactam

| Analyte | Method Type | LOD | LLOQ | Reference |

| Cefoperazone | RP-HPLC | 4.04 µg/mL | 12.24 µg/mL | nih.gov |

| Cefoperazone | RP-HPLC | 70.48 µg/mL | N/A | innovareacademics.inresearchgate.netlongdom.org |

| Sulbactam | RP-HPLC | 0.35 µg/mL | N/A | innovareacademics.inresearchgate.netlongdom.org |

| Cefoperazone | HPLC PDA | N/A | 5 µg/mL | innovareacademics.in |

| Sulbactam | HPLC PDA | N/A | 1 µg/mL | innovareacademics.in |

| Cefoperazone | HPTLC | Calculated (ng/spot) | Calculated (ng/spot) | iosrjournals.org |

| Sulbactam | HPTLC | Calculated (ng/spot) | Calculated (ng/spot) | iosrjournals.org |

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. Solution stability assesses the stability of the analyte in the prepared solution under specified storage conditions.

Robustness studies have shown that methods remain reliable despite minor changes in parameters like mobile phase composition (e.g., ±2.5% ACN), flow rate (±0.1 mL/min), or temperature nih.gov. The methods have been proven effective through system suitability tests conducted during robustness and ruggedness evaluations nih.gov.

Regarding solution stability, Cefoperazone and Sulbactam solutions have demonstrated stability for at least 24 hours at ambient temperature, with no significant changes in results nih.govddtjournal.net. One study indicated that while Cefoperazone is stable in PD solutions for at least 24 hours at room temperature, Sulbactam is less stable, degrading in less than 24 hours under these conditions longdom.org.

Table 4: Robustness and Solution Stability Findings

| Parameter | Findings | Reference |

| Robustness | Methods remain unaffected by small variations in flow rate (±0.1 mL/min), mobile phase composition (±2.5% ACN), or temperature. | nih.gov |

| Proven effective via system suitability tests during robustness and ruggedness conduction. | nih.gov | |

| Solution Stability | Cefoperazone and Sulbactam solutions stable for at least 24 hours at ambient temperature. | nih.govddtjournal.net |

| Sulbactam shows less stability than Cefoperazone in PD solutions at room temperature (< 24 hours). | longdom.org |

Compound List:

Cefoperazone

Sulbactam

Cefoperazone Sulbactam

Innovative Delivery Systems for Cefoperazone Sulbactam

Biodegradable Polymer-Based Systems

Biodegradable polymers are a cornerstone in the creation of sophisticated drug delivery vehicles. nih.gov Their inherent properties of biocompatibility and the ability to degrade into non-toxic byproducts within the body make them ideal for temporary medical implants and drug carriers. nih.govresearchgate.net These polymers can be natural or synthetic and are designed to release encapsulated drugs in a controlled manner as the polymer matrix breaks down. mdpi.com This controlled release is critical for maintaining therapeutic drug concentrations at a specific site of infection, which is often difficult to achieve with systemic administration, especially in areas with compromised blood flow. nih.gov

Polyhydroxybutyrate-co-hydroxyvalerate (PHBV) is a biodegradable, biocompatible, and non-toxic thermoplastic polyester produced by bacteria. nih.govwikipedia.org It is a member of the polyhydroxyalkanoate (PHA) family and is created through the copolymerization of 3-hydroxybutanoic acid and 3-hydroxypentanoic acid. wikipedia.org PHBV is a compelling candidate for drug delivery applications, including for orthopedic devices, due to its favorable properties. wikipedia.orgmdpi.com

In the context of Cefoperazone (B1668861) Sulbactam (B1307) delivery, PHBV has been fabricated into rods to serve as a local antibiotic delivery system. nih.govnih.gov Studies have explored the in vitro release of Sulbactam-Cefoperazone from PHBV rods with varying hydroxyvalerate (HV) content. nih.gov The release pattern is characteristic of monolithic devices, featuring an initial rapid release followed by a more prolonged, slower release phase that can extend for approximately two months. nih.gov This duration is significant as effective treatment for conditions like implant-related osteomyelitis often requires sustained antibiotic presence for at least six weeks. nih.gov The ratio of the polymer to the drug can be adjusted to modify the release rate; a higher polymer-to-drug ratio results in a substantially decreased drug release rate. nih.gov

| Property of PHBV | Description | Reference |

| Biocompatibility | Does not elicit a significant toxic or immunological response in the body. | nih.govwikipedia.org |

| Biodegradability | Can be broken down by natural processes within the body over time. | nih.govwikipedia.org |

| Source | Produced naturally by bacteria. | nih.govwikipedia.org |

| Chemical Class | Thermoplastic linear aliphatic polyester. | wikipedia.org |

| Applications | Used in specialty packaging, orthopedic devices, and controlled drug release. | wikipedia.orgmdpi.com |

A critical aspect of any implantable drug delivery system is its interaction with the surrounding biological tissues. PHBV is not only biocompatible but also exhibits osteoconductive properties. nih.gov Osteoconduction is the process where bone-forming cells are guided along a scaffold material, promoting new bone growth. This is a particularly advantageous property when treating bone infections like osteomyelitis, as it supports the regeneration of healthy bone tissue at the site of infection and implantation. nih.gov The piezoelectric property of PHBV is cited as a reason for its osteoconductive nature. nih.gov

Localized Antimicrobial Delivery for Specific Infections

Localized delivery of antibiotics is a targeted approach to treat infections at their source, which is especially beneficial for deep-seated or difficult-to-treat infections. nih.gov This method aims to achieve high concentrations of the antimicrobial agent directly at the infection site while minimizing systemic exposure and potential side effects. nih.gov

Implant-related osteomyelitis is a severe complication that can occur after orthopedic surgery. It is often challenging to treat due to the formation of bacterial biofilms on the implant surface and compromised blood supply to the affected bone. nih.gov A novel antibiotic carrier system using Sulbactam-Cefoperazone loaded into PHBV rods has been developed and tested for this application. nih.gov In a rabbit model of implant-related osteomyelitis induced by Staphylococcus aureus, these antibiotic-loaded PHBV rods were implanted directly into the infected tibial medullary canal. nih.gov

The in vivo performance of the Sulbactam-Cefoperazone PHBV delivery system has demonstrated its effectiveness in treating experimental implant-related osteomyelitis. nih.gov The assessment of remission in these studies involves a combination of radiological, microbiological, and histopathological examinations. In a study utilizing a rabbit model, the group treated with the antibiotic-loaded PHBV implant showed a high rate of infection remission. nih.gov

The criteria for determining the remission of osteomyelitis included:

Radiological Evaluation: Serial X-rays to monitor bone changes.

Microbiological Analysis: Cultures taken from the bone, implant, and any surrounding fluid to check for the presence of the infecting bacteria.

Histopathological Examination: Microscopic analysis of bone tissue to look for signs of inflammation and infection.

Biochemical and Molecular Aspects of Drug Interactions

Cefoperazone (B1668861) and Sulbactam (B1307) Pharmacokinetic Independence

The co-administration of Cefoperazone and Sulbactam is a common clinical practice, leveraging the synergistic effects of a third-generation cephalosporin and a β-lactamase inhibitor. nih.gov Extensive pharmacokinetic studies have been conducted to determine the extent of interaction between these two compounds when administered together.

Research indicates that Cefoperazone and Sulbactam largely exhibit pharmacokinetic independence. Studies in subjects with normal and impaired renal function have shown that the fundamental pharmacokinetic parameters of each drug are not significantly altered by the presence of the other. dovepress.comjcdr.net For instance, the peak serum concentrations and the area under the concentration-time curve (AUC) for both Cefoperazone and Sulbactam remain broadly consistent whether administered alone or in combination.

However, it is noteworthy that the elimination of Sulbactam is more significantly affected by renal function than that of Cefoperazone. jcdr.net In individuals with renal impairment, the clearance of Sulbactam is reduced, leading to a longer half-life. jcdr.netnih.gov Conversely, Cefoperazone's clearance is less dependent on renal function, with a significant portion being eliminated through biliary excretion. frontiersin.org Despite these differences in elimination pathways, the co-administration does not appear to fundamentally alter the independent pharmacokinetic profiles of each drug. nih.govfrontiersin.org

The following table summarizes key pharmacokinetic parameters of Cefoperazone and Sulbactam when co-administered, illustrating their general lack of significant interaction.

| Pharmacokinetic Parameter | Cefoperazone | Sulbactam | Indication of Independence |

| Peak Serum Concentration (Cmax) | Not significantly altered by Sulbactam | Not significantly altered by Cefoperazone | The maximum concentration of each drug in the blood is not affected by the other. |

| Area Under the Curve (AUC) | Remains consistent in the presence of Sulbactam | Remains consistent in the presence of Cefoperazone | The total drug exposure over time is independent for each compound. |

| Elimination Half-Life (t1/2) | Primarily influenced by hepatic function | Primarily influenced by renal function | Different primary elimination pathways underscore their independent disposition. |

| Volume of Distribution (Vd) | No significant change with Sulbactam | No significant change with Cefoperazone | The distribution of each drug throughout the body is not mutually influenced. |

Molecular Basis of Cefoperazone-Associated Coagulopathy

Cefoperazone has been associated with a potential for coagulopathy, a condition characterized by impaired blood clotting. This phenomenon is primarily attributed to the presence of a specific chemical moiety in its structure and its subsequent interactions with the coagulation cascade.

Role of N-Methylthio-Tetrazole (NMTT) Side Chain

The key structural feature of Cefoperazone implicated in coagulopathy is its N-methylthio-tetrazole (NMTT) side chain. dovepress.comjcdr.net This side chain is not unique to Cefoperazone and is found in other cephalosporins as well. mdpi.com The NMTT moiety is believed to be the primary mediator of the anticoagulant effects observed with this class of antibiotics. nih.gov

Competitive Binding to Gamma-Glutamyl Carboxylase

The NMTT side chain of Cefoperazone can competitively inhibit the enzyme gamma-glutamyl carboxylase. dovepress.com This enzyme plays a crucial role in the post-translational modification of several coagulation factors. mdpi.com Specifically, gamma-glutamyl carboxylase is responsible for the carboxylation of glutamic acid residues to form gamma-carboxyglutamic acid (Gla) on vitamin K-dependent clotting factors. mdpi.comnih.gov The NMTT side chain's interference with this enzyme disrupts this vital step in the coagulation cascade. dovepress.com

Impact on Vitamin K-Dependent Coagulation Factor Synthesis

The inhibition of gamma-glutamyl carboxylase by the NMTT side chain directly impairs the synthesis of active vitamin K-dependent coagulation factors. dovepress.comnih.gov These factors include prothrombin (Factor II), Factor VII, Factor IX, and Factor X. nih.govnih.gov The gamma-carboxylation of these factors is essential for their ability to bind calcium ions and subsequently interact with phospholipid membranes, a critical step in the formation of a stable blood clot. mdpi.com Without proper carboxylation, these factors are released into the circulation in an undercarboxylated, functionally inactive form. nih.gov This leads to a deficiency in active clotting factors and a prolongation of clotting times, such as the prothrombin time (PT) and the international normalized ratio (INR). nih.gov

Inhibition of Intestinal Vitamin K-Producing Microbiota

In addition to its direct enzymatic inhibition, Cefoperazone can also contribute to coagulopathy by altering the gut microbiome. frontiersin.org A significant portion of the body's vitamin K is produced by bacteria residing in the intestines. jona.healthfrontiersin.org As a broad-spectrum antibiotic, Cefoperazone can suppress the growth of these vitamin K-producing bacteria. frontiersin.orgnih.gov This reduction in the endogenous synthesis of vitamin K can exacerbate the deficiency state and further impair the synthesis of vitamin K-dependent coagulation factors, thereby increasing the risk of bleeding. nih.govfrontiersin.org

The following table outlines the mechanisms of Cefoperazone-associated coagulopathy.

| Mechanism | Description | Consequence |

| NMTT Side Chain Activity | The N-methylthio-tetrazole (NMTT) side chain is the active moiety responsible for the anticoagulant effect. dovepress.comjcdr.net | Induces a state of vitamin K deficiency. dovepress.com |

| Competitive Enzyme Inhibition | The NMTT side chain competitively binds to and inhibits the enzyme gamma-glutamyl carboxylase. dovepress.com | Prevents the necessary post-translational modification of key coagulation factors. mdpi.com |

| Impaired Coagulation Factor Synthesis | Inhibition of gamma-glutamyl carboxylase leads to the production of inactive, undercarboxylated forms of vitamin K-dependent clotting factors (II, VII, IX, X). nih.govnih.gov | Reduced ability of the blood to form stable clots, leading to prolonged clotting times. nih.gov |

| Alteration of Gut Microbiota | Cefoperazone can eliminate or suppress the growth of intestinal bacteria that are a primary source of vitamin K production. frontiersin.orgnih.gov | Further depletes the body's vitamin K stores, compounding the coagulopathy. nih.govfrontiersin.org |

Microbiological Susceptibility Testing and in Vitro Activity

Standardized Methodologies for Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing is crucial for guiding therapeutic decisions by identifying the concentration of an antimicrobial agent required to inhibit or kill a specific microorganism. Several standardized methods are utilized to evaluate the susceptibility of bacteria to Cefoperazone (B1668861).

Agar (B569324) Disk Diffusion Method (Kirby-Bauer)

The agar disk diffusion method, commonly known as the Kirby-Bauer test, is a widely used qualitative method for AST microxpress.intmmedia.inloinc.org. This technique involves placing antibiotic-impregnated paper disks onto the surface of an agar plate that has been uniformly inoculated with the test bacterium. As the antibiotic diffuses radially from the disk into the agar, it creates a concentration gradient. Bacterial growth is inhibited in the area around the disk where the antibiotic concentration is sufficient to prevent growth, forming a clear zone of inhibition. The diameter of this zone is measured and interpreted against established criteria to categorize the organism as susceptible, intermediate, or resistant microxpress.intmmedia.in. For Cefoperazone, specific disk concentrations (e.g., 30 µg, 75 µg) are used, and interpretive criteria have been established to correlate zone diameters with Minimum Inhibitory Concentrations (MICs) nih.govnih.gov.

Table 1: Cefoperazone Disk Diffusion Interpretive Criteria

| Disk Content (µg) | Organism Group | Susceptible (mm) | Intermediate (mm) | Resistant (mm) | Reference |

| Cefoperazone 75 | General (non-Enterococci) | ≥18 | N/A | ≤14 | nih.gov |

| Cefoperazone 75 | General | ≥17 | N/A | ≤14 | nih.gov |

| Cefoperazone 50 | General | ≥15 | N/A | ≤12 | nih.gov |

Note: Some sources also mention criteria for Cefoperazone/Sulbactam (B1307) disks, such as a 30/20 µg disk with ≥20 mm for susceptible and ≤15 mm for resistant psu.edu.

Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution, Agar Dilution)

Quantitative methods, such as broth dilution and agar dilution, determine the lowest concentration of an antibiotic that inhibits visible growth of a microorganism after overnight incubation.

Broth Dilution: In this method, serial two-fold dilutions of the antibiotic are prepared in liquid growth medium (broth). A standardized bacterial inoculum is added to each dilution. The MIC is the lowest concentration of the antibiotic in which no visible growth occurs nih.gov.

Agar Dilution: This method involves incorporating serial two-fold dilutions of the antibiotic into agar medium. The agar plates are then spot-inoculated with standardized bacterial suspensions. The MIC is the lowest agar concentration that inhibits visible growth nih.govspringermedizin.de.

These methods provide precise MIC values, which are essential for understanding the potency of Cefoperazone against different bacterial strains.

Automated Susceptibility Testing Systems (e.g., Phoenix, Vitek 2, AutoMic-i600)

Automated systems have been developed to streamline and expedite AST. Systems like the BD Phoenix™ and bioMérieux Vitek® 2 utilize various technologies, including growth-based methods and fluorescence, to determine bacterial identification and susceptibility researchgate.nettums.ac.irnih.govnih.gov. Newer systems, such as the AutoMic-i600, also employ broth microdilution principles and have been evaluated for their performance with both conventional and novel antibiotics dovepress.comscilit.com. These automated platforms offer faster results compared to traditional methods and are widely adopted in clinical laboratories. However, their accuracy, particularly with certain drug-bug combinations or resistant strains, is continuously assessed against reference methods like agar dilution nih.govscilit.com.

Inoculum Preparation and Standardization (e.g., McFarland Standard)

Accurate AST relies on a standardized bacterial inoculum. The turbidity of a bacterial suspension is adjusted to match a McFarland standard, typically the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL researchgate.netimplen.demicrobiologyclass.netmicrobeonline.com. This standardization ensures that a consistent number of bacteria is tested, which is critical for reproducible and reliable susceptibility results. Deviations in inoculum size can lead to false interpretations of susceptibility or resistance microbeonline.com. The suspension should be used within 15 minutes of preparation to maintain turbidity microxpress.inmicrobeonline.com.

In Vitro Activity Spectrum against Key Bacterial Pathogens

Cefoperazone exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including some that are typically resistant to older cephalosporins, such as Pseudomonas aeruginosa nih.govasm.org. The addition of sulbactam, a beta-lactamase inhibitor, often enhances Cefoperazone's activity, especially against beta-lactamase-producing strains oup.comnih.gov.

Gram-Negative Organisms

Cefoperazone has demonstrated varying degrees of in vitro activity against common Gram-negative pathogens.

Escherichia coli : Cefoperazone exhibits significant activity against E. coli. Studies using agar dilution have reported MICs for E. coli strains, categorizing them into different classes based on susceptibility and resistance patterns nih.gov. For instance, some strains are highly susceptible (Class I), while others show resistance in broth dilution tests (Class II) nih.gov. In studies evaluating Cefoperazone alone, a substantial proportion of E. coli isolates were found to be susceptible, with breakpoints typically set at ≤16 µg/mL springermedizin.defrontiersin.org. The combination with sulbactam generally improves the susceptibility rates springermedizin.denih.gov.

Klebsiella pneumoniae : Cefoperazone demonstrates good in vitro activity against K. pneumoniae. Studies evaluating Enterobacteriaceae, which include K. pneumoniae, have reported MIC ranges, with susceptibility generally observed at concentrations ≤16 µg/mL asm.org.

Acinetobacter species : Cefoperazone's activity against Acinetobacter species can be variable. While Cefoperazone alone may have limited activity against some strains, the combination with sulbactam has shown to improve its spectrum, extending its efficacy to include Acinetobacter species oup.comnih.gov. Against multidrug-resistant Acinetobacter baumannii, Cefoperazone/Sulbactam has shown MIC50 and MIC90 values in the range of 32-128 µg/mL, with susceptible breakpoints typically ≤16/8 µg/mL amegroups.org.

Pseudomonas aeruginosa : Cefoperazone is noted for its activity against Pseudomonas aeruginosa, a characteristic not shared by many older cephalosporins nih.govasm.org. Studies on Enterobacteriaceae have indicated MIC ranges where susceptibility is generally observed at concentrations ≤16 µg/mL asm.org.

Table 2: Cefoperazone and Cefoperazone/Sulbactam MIC Values Against Specific Gram-Negative Organisms

| Organism | Antibiotic Combination | Method | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Susceptible Breakpoint (µg/mL) | Reference |

| Escherichia coli | Cefoperazone | Agar Dilution | N/A | N/A | 0.5 (Class I) | ≤16 | nih.gov |

| Cefoperazone | Broth Dilution | N/A | N/A | 1.5 (Class I) | ≤16 | nih.gov | |

| Cefoperazone | Agar Dilution | N/A | N/A | 0.9 (Class II) | ≤16 | nih.gov | |

| Cefoperazone | Broth Dilution | N/A | N/A | 182 (Class II) | ≤16 | nih.gov | |

| Cefoperazone | Agar Dilution | N/A | N/A | 0.06-≥64 | ≤16 | springermedizin.de | |

| Cefoperazone/Sulbactam | Agar Dilution | N/A | N/A | 0.06/0.06-64/64 | ≤16/16 | springermedizin.de | |

| Klebsiella pneumoniae | Cefoperazone | Not specified | N/A | N/A | ≤0.06-≥64 | ≤16 | asm.org |

| Acinetobacter baumannii | Cefoperazone/Sulbactam | E test | 32 | 128 | N/A | ≤16/8 | amegroups.org |

| Pseudomonas aeruginosa | Cefoperazone | Not specified | N/A | N/A | ≤0.06-≥64 | ≤16 | asm.org |

Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Isolates

Cefoperazone/Sulbactam demonstrates notable activity against various multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial pathogens. Studies indicate that the combination is effective against extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae, such as Escherichia coli and Klebsiella pneumoniae researchgate.netmdpi.comfrontiersin.orgresearchgate.netoup.com. For instance, in vitro studies have shown that cefoperazone/sulbactam can restore susceptibility in cefoperazone-non-susceptible E. coli isolates, with susceptibility rates reaching up to 97.7% when combined with sulbactam springermedizin.de.

The combination also shows activity against carbapenem-resistant Acinetobacter baumannii (CRAB) researchgate.netmdpi.comdovepress.comtandfonline.com. While cefoperazone alone exhibits minimal activity against CRAB, the addition of sulbactam significantly reduces the minimum inhibitory concentration (MIC) values and increases susceptibility rates dovepress.comtandfonline.com. For example, one study reported a susceptibility rate of 80.0% for cefoperazone/sulbactam (1:1 ratio) against CRAB, compared to 0% for cefoperazone alone tandfonline.com. However, activity against carbapenem-resistant Pseudomonas aeruginosa is less consistent, with some studies showing minimal improvement with sulbactam addition, potentially due to different resistance mechanisms like carbapenemase production dovepress.comtandfonline.com.

Cefoperazone/Sulbactam is recognized as a valuable agent for treating infections caused by MDR bacteria and is recommended in guidelines for infections caused by ESBL-producing Enterobacteriaceae who.int.

Comparative Susceptibility Profiles with Different Cefoperazone:Sulbactam Ratios

The ratio of cefoperazone to sulbactam can influence the in vitro activity of the combination. Several studies have investigated different ratios, including 1:1, 2:1, and even higher sulbactam ratios like 1:2 or 1:3.